

# YKL-06-061 off-target kinase inhibition panel results

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## Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B611892

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## YKL-06-061 Technical Support Center

This technical support center provides essential information for researchers and drug development professionals utilizing the selective salt-inducible kinase (SIK) inhibitor, **YKL-06-061**. Below you will find data on its off-target kinase inhibition profile, detailed experimental methodologies, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your experiments.

## Off-Target Kinase Inhibition Panel Results

**YKL-06-061** is a potent inhibitor of SIK1, SIK2, and SIK3.<sup>[1][2][3]</sup> To assess its selectivity, the compound was profiled against a panel of 468 kinases at a concentration of 1  $\mu$ M.<sup>[4][5]</sup> The following tables summarize the half-maximal inhibitory concentrations (IC<sub>50</sub>) for the primary targets and key off-target kinases.

Table 1: Primary Kinase Targets of **YKL-06-061**

Kinase	IC <sub>50</sub> (nM)
SIK1	6.56
SIK2	1.77
SIK3	20.5

Table 2: Significant Off-Target Kinase Inhibition of **YKL-06-061**

Kinase	IC50 (nM)
FRK	1.1
CSF1R	9.66
p38 $\alpha$ (MAPK14)	10.1
p38 $\beta$ (MAPK11)	9.64
EphB1	16.4
TNK2	10.5
BRK	24.1
Src	58.8
PDGFR $\beta$	103
NLK	132
KIT	153

Data compiled from publicly available sources. Actual results may vary based on experimental conditions.[\[4\]](#)

## Experimental Protocols

The off-target profile of **YKL-06-061** was determined using a combination of binding and enzymatic assays.

### KinomeScan Competition Binding Assay

The initial broad-panel screening was performed using the KINOMEScan™ platform, which is an active site-directed competition binding assay.

- Principle: This assay quantitatively measures the binding of a test compound to a large panel of kinases. The kinase is tagged and immobilized on a solid support. The test compound is then incubated with the kinase, competing for binding with a known, immobilized ligand. The

amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.

- General Protocol:
  - T7 phage-tagged kinases are produced in E. coli.
  - Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin.
  - Binding reactions are set up by combining the tagged kinases, the affinity resin, and the test compound (**YKL-06-061**) in a multi-well plate.
  - The plate is incubated to allow for competitive binding.
  - The beads are washed to remove unbound components.
  - The amount of kinase bound to the beads is quantified using qPCR for the DNA tag.
  - Results are typically reported as a percentage of the DMSO control, where a smaller percentage indicates stronger binding.

## Enzymatic Kinase Inhibition Assay (General Protocol)

To confirm the binding results and determine IC<sub>50</sub> values, enzymatic assays are performed. These assays measure the catalytic activity of the kinase in the presence of the inhibitor. While the specific format used for **YKL-06-061** validation may vary, a common method is a fluorescence-based assay.

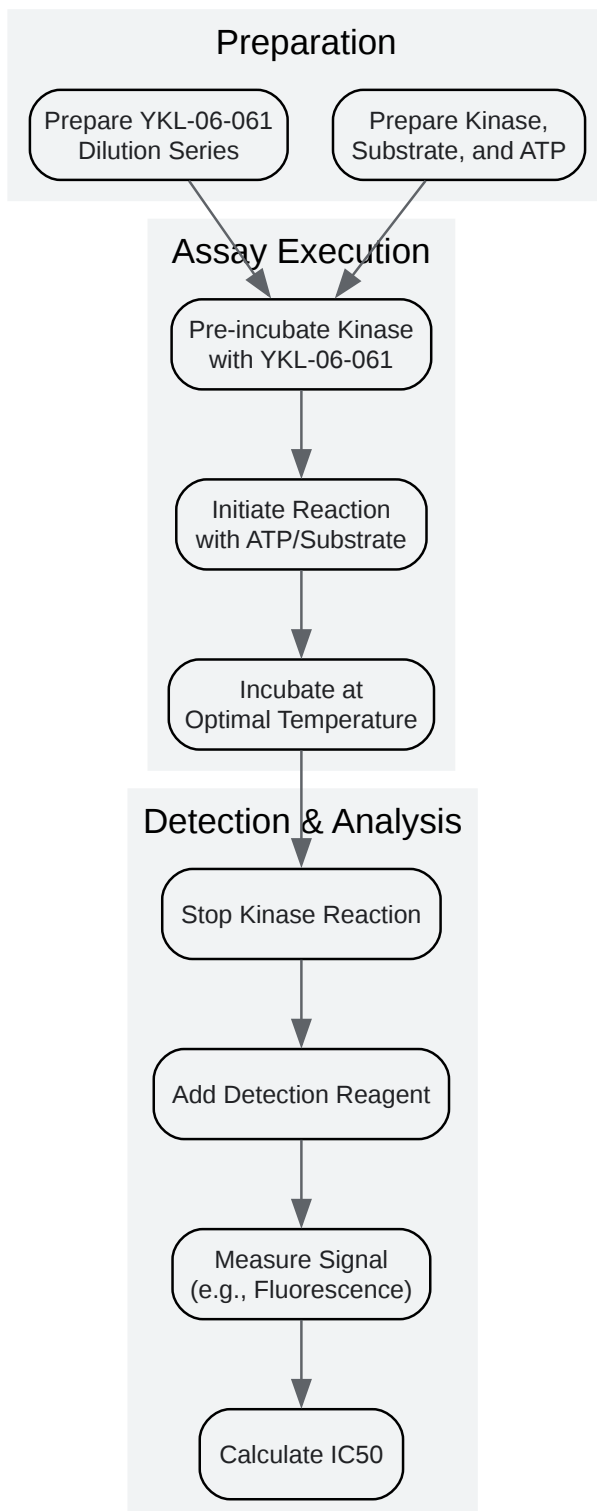
- Principle: This assay measures the amount of ADP produced as a result of the kinase transferring a phosphate group from ATP to a substrate. The ADP is then used in a coupled enzymatic reaction to generate a fluorescent signal.
- General Protocol:
  - Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and a dilution series of **YKL-06-061**.

- Kinase Reaction:
  - In a multi-well plate, add the kinase and varying concentrations of **YKL-06-061**.
  - Include positive (no inhibitor) and negative (no kinase) controls.
  - Incubate for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
  - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  - Incubate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
- Detection:
  - Stop the kinase reaction.
  - Add the detection reagent, which contains enzymes that convert the generated ADP to a fluorescent product.
  - Incubate to allow the detection reaction to proceed.
- Data Analysis:
  - Measure the fluorescence intensity using a plate reader.
  - Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## Visualizations

### Experimental Workflow for Kinase Inhibition Assay

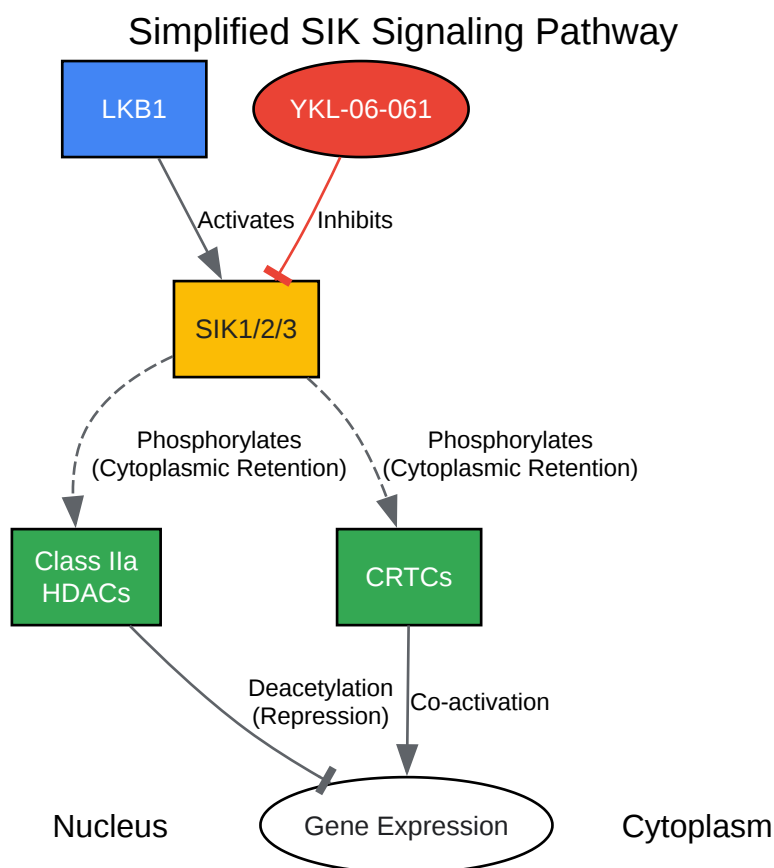
## Workflow of an In Vitro Kinase Inhibition Assay



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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

## Simplified SIK Signaling Pathway



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Caption: Inhibition of SIKs by **YKL-06-061** prevents downstream substrate phosphorylation.

## Troubleshooting and FAQs

Q1: Why are my in-vitro IC<sub>50</sub> values for **YKL-06-061** different from the published data?

A1: Discrepancies in IC<sub>50</sub> values can arise from several factors:

- **Assay Format:** Different assay technologies (e.g., fluorescence, luminescence, radiometric) can yield different results.
- **ATP Concentration:** For ATP-competitive inhibitors, the IC<sub>50</sub> value is dependent on the ATP concentration used in the assay. Ensure your ATP concentration is consistent and ideally close to the K<sub>m</sub> of the kinase for ATP.

- **Reagent Purity:** The purity of the kinase, substrate, and inhibitor can affect the results.
- **Reaction Conditions:** Variations in buffer composition, pH, temperature, and incubation times can alter enzyme kinetics and inhibitor potency.

Q2: I'm observing poor solubility of **YKL-06-061** in my assay buffer. What can I do?

A2: **YKL-06-061** is soluble in DMSO and ethanol but insoluble in water.<sup>[4]</sup>

- **Stock Solution:** Prepare a high-concentration stock solution in 100% DMSO.
- **Final DMSO Concentration:** When diluting the stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically  $\leq 1\%$ ) to avoid affecting kinase activity. If solubility issues persist, you may need to test the tolerance of your assay to slightly higher DMSO concentrations.
- **Sonication:** Gentle sonication of the stock solution can aid in dissolution.

Q3: My in-vitro kinase assay shows potent inhibition, but the compound is not active in my cell-based assays. What could be the issue?

A3: This is a common challenge when transitioning from biochemical to cellular assays.

Potential reasons include:

- **Cell Permeability:** The compound may have poor permeability across the cell membrane.
- **Efflux Pumps:** The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
- **Compound Stability:** **YKL-06-061** may be unstable in cell culture media or rapidly metabolized by the cells.
- **High Intracellular ATP:** The concentration of ATP inside a cell is much higher than what is typically used in in-vitro assays, which can reduce the apparent potency of ATP-competitive inhibitors.

Q4: How should I store **YKL-06-061**?

A4:

- Powder: Store the solid compound at -20°C, protected from light.
- Stock Solutions: Aliquot stock solutions in DMSO and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).<sup>[6]</sup> Avoid repeated freeze-thaw cycles.

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